N-(Hydroxymethyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hydroxymethyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the urea moiety, and a phenyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-N’-phenylurea can be synthesized through the reaction of phenylurea with formaldehyde. The reaction typically involves the use of an acidic or basic catalyst to facilitate the addition of the hydroxymethyl group to the nitrogen atom of the urea moiety. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of N-(Hydroxymethyl)-N’-phenylurea may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(Hydroxymethyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to form N-methyl-N’-phenylurea.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.
Major Products:
Oxidation: Formyl-N’-phenylurea or carboxyl-N’-phenylurea.
Reduction: N-methyl-N’-phenylurea.
Substitution: Halogenated or alkylated derivatives of N-(Hydroxymethyl)-N’-phenylurea.
Scientific Research Applications
N-(Hydroxymethyl)-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(Hydroxymethyl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity, gene expression, and signal transduction pathways.
Comparison with Similar Compounds
N-(Hydroxymethyl)-N’-phenylurea can be compared with other similar compounds, such as:
N-(Hydroxymethyl)urea: Lacks the phenyl group, resulting in different chemical and biological properties.
N-Phenylurea: Lacks the hydroxymethyl group, affecting its reactivity and applications.
N-(Hydroxymethyl)-N’-methylurea:
Properties
CAS No. |
20779-63-9 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(hydroxymethyl)-3-phenylurea |
InChI |
InChI=1S/C8H10N2O2/c11-6-9-8(12)10-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10,12) |
InChI Key |
YGWXNEXTFKWALF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.